molecular formula C15H18N2O4 B6647349 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid

4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid

Cat. No. B6647349
M. Wt: 290.31 g/mol
InChI Key: ZAFBNGISVOUFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid, also known as OPC-28326, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of benzamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid is not fully understood. However, it has been proposed that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid has also been found to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), another enzyme involved in the production of prostaglandins. By inhibiting these enzymes, 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid reduces the production of inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects
4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in various animal models of inflammation. Moreover, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid may possess potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits potent pharmacological properties, making it a valuable tool for investigating the mechanisms underlying various diseases. However, there are also limitations to its use. 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid has been found to exhibit low solubility in water, which may limit its use in certain experimental settings. Moreover, its mechanism of action is not fully understood, which may limit its use in certain research areas.

Future Directions

The potential therapeutic applications of 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid are vast and diverse. Future research should focus on investigating its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, its potential use in the treatment of oxidative stress-related diseases should also be investigated. Furthermore, the development of more efficient synthesis methods and the investigation of its structure-activity relationship may lead to the discovery of more potent analogs of 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid.

Synthesis Methods

The synthesis of 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 2-oxo-2-piperidin-1-ylethyl isocyanate in the presence of a base. The resulting product is purified using column chromatography to obtain pure 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.

Scientific Research Applications

4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been shown to possess neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[(2-oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13(17-8-2-1-3-9-17)10-16-14(19)11-4-6-12(7-5-11)15(20)21/h4-7H,1-3,8-10H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFBNGISVOUFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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